2-Methylazetidine-2-carboxylic acid

Peptidomimetics Conformational Analysis γ-Turn

This α,α-disubstituted cyclic amino acid induces specific γ-turn conformations in peptides, offering superior metabolic stability vs. proline analogs. Select for GPCR ligand SAR and lead optimization requiring constrained scaffolds. Both (R)- and (S)-enantiomers available.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B12851096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidine-2-carboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1(CCN1)C(=O)O
InChIInChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8)
InChIKeyADTSDDJGGMQTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylazetidine-2-carboxylic Acid: A Constrained Quaternary Amino Acid Scaffold for Peptide Conformational Control


2-Methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid featuring a conformationally constrained four-membered azetidine ring with a quaternary α-carbon [1]. This structural motif imparts significant ring strain (~25-27 kcal/mol for unsubstituted azetidine) and restricts the phi (ϕ) and psi (ψ) backbone dihedral angles, making it a valuable tool for inducing specific secondary structures in peptides [2]. As a Cα-alkylated derivative of azetidine-2-carboxylic acid, it is employed in peptidomimetic design to enhance metabolic stability and probe structure-activity relationships [3]. The compound is available in both enantiopure forms, with CAS numbers for the (R)-enantiomer (1391194-82-3) and (S)-enantiomer (1932172-93-4) .

Beyond Proline and Azetidine-2-carboxylic Acid: Why 2-Methylazetidine-2-carboxylic Acid Offers Distinct Conformational Control


Generic substitution with structurally related cyclic amino acids is not scientifically valid due to the unique conformational constraints imposed by the quaternary α-carbon and the four-membered ring. Unlike proline (a five-membered ring secondary amine) or azetidine-2-carboxylic acid (a tertiary α-proton), 2-methylazetidine-2-carboxylic acid is an α,α-disubstituted quaternary amino acid. This quaternary center severely restricts the available conformational space of the peptide backbone [1]. Critically, while Cα-methyl proline promotes β-turns, its lower homolog, Cα-methyl azetidine-2-carboxylic acid, has been shown to promote γ-turns [2]. This fundamental difference in secondary structure induction means that substituting it with proline, azetidine-2-carboxylic acid, or other α-alkyl analogs will alter the peptide's 3D conformation and, consequently, its biological activity. Furthermore, the quaternary α-carbon prevents epimerization during peptide synthesis and blocks metabolic pathways that target α-protons, offering enhanced in vivo stability [3].

Quantitative Evidence for the Selection of 2-Methylazetidine-2-carboxylic Acid: Head-to-Head Comparisons and Conformational Data


Conformational Control: γ-Turn Induction vs. β-Turn Induction by Cα-Methyl Proline

2-Methylazetidine-2-carboxylic acid induces a γ-turn conformation in peptide backbones, a feature not observed with its higher homolog Cα-methyl proline, which promotes β-turns. This differential behavior was established through conformational studies of model peptides [1]. The quantitative comparison is based on reported dihedral angles and hydrogen-bonding patterns.

Peptidomimetics Conformational Analysis γ-Turn Azetidine

Scalable Enantioselective Synthesis: Quantified Yields and Enantiomeric Excess vs. Azetidine-2-carboxylic Acid

A scalable synthesis of (S)-2-methylazetidine-2-carboxylic acid was achieved with an overall yield of 49-61% and high enantiomeric purity (>99% ee) [1]. This is a significant improvement over earlier, less practical routes for similar constrained quaternary azetidines, which often involved lower-yielding, multi-step sequences or chiral auxiliaries. For context, an efficient route to (S)-azetidine-2-carboxylic acid (the non-methylated analog) was reported with a total yield of 48% over 5 steps and >99.9% ee [2].

Process Chemistry Enantioselective Synthesis Azetidine Scalability

Metabolic Stability: Enhanced Resistance to Epimerization vs. Proline Analogs

The quaternary α-carbon of 2-methylazetidine-2-carboxylic acid confers absolute configurational stability, eliminating the risk of racemization or epimerization during both chemical synthesis and in vivo metabolism. This is a known and quantifiable advantage over cyclic amino acids with an α-proton, such as proline. The rate of epimerization (k_epi) for an α-proton containing analog can be orders of magnitude higher under basic conditions. For 2-methylazetidine-2-carboxylic acid, the epimerization half-life (t_1/2) is effectively infinite due to the absence of an α-proton [1].

Metabolic Stability Peptidomimetics Epimerization Pharmacokinetics

Enantiomeric Resolution: Scalable Access to Both Enantiomers via Diastereomeric Salt Formation

A practical resolution protocol using (S)-phenylglycinol enables the isolation of both enantiomers of 2-methylazetidine-2-carboxylic acid on a multi-gram scale [1]. The diastereomeric amides derived from phenylglycinol were separated by sequential recrystallization, achieving a diastereomeric excess of >99% for each enantiomer [1]. This contrasts with earlier methods for similar quaternary amino acids, which often relied on less efficient chiral auxiliary-based asymmetric syntheses or enzymatic resolutions with limited substrate scope.

Chiral Resolution Process Chemistry Enantiopure Scalability

Primary Research and Procurement Scenarios for 2-Methylazetidine-2-carboxylic Acid


Design of Conformationally Constrained Peptidomimetics Targeting GPCRs or Protein-Protein Interactions

When a research program requires the precise mimicry of a γ-turn motif in a bioactive peptide, 2-methylazetidine-2-carboxylic acid is the optimal building block. Its unique ability to induce γ-turns, as demonstrated in model peptides [1], makes it a first-choice scaffold for designing potent and selective ligands for targets like GPCRs (e.g., somatostatin, opioid receptors) where a γ-turn is part of the pharmacophore. Procuring this specific building block, rather than a generic proline analog, directly enables the exploration of this biologically relevant conformational space.

Peptide Lead Optimization for Enhanced Proteolytic and Metabolic Stability

In lead optimization programs facing issues with rapid in vivo degradation of peptide leads, 2-methylazetidine-2-carboxylic acid is selected as a strategic replacement for proline or other natural amino acids. The quaternary α-carbon provides absolute configurational stability and steric hindrance, significantly reducing susceptibility to proteases and epimerization [2]. This modification is a standard strategy to increase plasma half-life and oral bioavailability of peptide therapeutics. Procurement supports SAR studies aimed at balancing conformational constraint with improved pharmacokinetic properties.

Large-Scale Synthesis of Advanced Pharmaceutical Intermediates

For process chemistry groups, the scalable synthesis of (S)-2-methylazetidine-2-carboxylic acid [3] and its efficient resolution [4] provide a reliable pathway for manufacturing this non-canonical amino acid in kilogram quantities. The established protocols, which avoid chromatography and yield highly enantiopure material, make it a viable choice for producing key intermediates in clinical candidates. Procurement from vendors with demonstrated process capability ensures a secure supply chain for late-stage development and early clinical manufacturing.

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies

When exploring the bioactive conformation of a peptide ligand, having access to both (R)- and (S)-enantiomers of 2-methylazetidine-2-carboxylic acid is essential. The distinct spatial orientation of the methyl and carboxyl groups in each enantiomer can lead to vastly different binding affinities. The availability of robust resolution methods [4] ensures that researchers can procure both enantiomers with >99% ee. This allows for definitive SAR studies to map the stereochemical requirements of the target binding pocket, guiding further medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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